2-(4-Nitrophenoxy)ethanol
CAS No.: 16365-27-8
Cat. No.: VC21069064
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16365-27-8 |
---|---|
Molecular Formula | C8H9NO4 |
Molecular Weight | 183.16 g/mol |
IUPAC Name | 2-(4-nitrophenoxy)ethanol |
Standard InChI | InChI=1S/C8H9NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2 |
Standard InChI Key | YAPAEYFBLRVUMH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1[N+](=O)[O-])OCCO |
Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OCCO |
Introduction
Chemical Identity and Structure
2-(4-Nitrophenoxy)ethanol is identified by the CAS number 16365-27-8 and has a molecular formula of C8H9NO4. It is also known by several synonyms including p-Nitrophenoxyethanol, (4-NITROPHENYL)GLYCOL, and β-Hydroxyethyl p-nitrophenyl ether .
The structural composition features a nitro group (-NO2) attached to a phenyl ring at the para position, with an ethoxy group connecting to an alcohol group. This arrangement provides the compound with unique chemical properties that make it valuable in various applications.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Number | 16365-27-8 |
Molecular Formula | C8H9NO4 |
Molecular Weight | 183.16100 g/mol |
EINECS Number | 240-422-4 |
MDL Number | MFCD00017031 |
Physical and Chemical Properties
2-(4-Nitrophenoxy)ethanol possesses distinct physicochemical properties that influence its behavior in various environments and reactions. These properties make it suitable for specific applications in organic synthesis and chemical research.
Table 2: Physicochemical Properties
The presence of the nitro group imparts electron-withdrawing characteristics to the compound, while the hydroxyl terminus provides opportunities for hydrogen bonding and further functionalization. This dual functionality makes 2-(4-Nitrophenoxy)ethanol particularly useful as a synthetic intermediate.
Synthesis and Preparation Methods
The synthesis of 2-(4-Nitrophenoxy)ethanol can be accomplished through various methods, though the most common approach involves the reaction of 4-nitrophenol with ethylene oxide under basic conditions.
While detailed synthetic procedures specifically for 2-(4-Nitrophenoxy)ethanol were limited in the provided literature, related synthetic pathways suggest potential routes:
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Reaction of 4-nitrophenol with 2-chloroethanol in the presence of a base
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Ring-opening of ethylene oxide with 4-nitrophenol
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Alkylation of 4-nitrophenol with appropriate ethoxy-containing reagents
Downstream Transformations
2-(4-Nitrophenoxy)ethanol serves as an important precursor in the synthesis of other compounds, most notably 2-(4-aminophenoxy)ethanol. The reduction reaction proceeds as follows:
Table 3: Reduction to 2-(4-aminophenoxy)ethanol
Parameter | Conditions |
---|---|
Reactants | 2-(4-Nitrophenoxy)ethanol (2.1 g, 12 mmol) |
Catalyst | Palladium 10% on activated carbon |
Solvent | Methanol (30 mL) |
Conditions | Hydrogen atmosphere, room temperature, 2 hours |
Yield | 99% (1.8 g) |
Product Appearance | Brown solid |
Product Verification | MS (ESI+): m/z 154 (M+H)+ |
The detailed procedure involves:
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Flushing a solution of 2-(4-nitrophenoxy)ethanol in methanol with argon
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Adding Pd/C catalyst (10% by weight)
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Evacuating the mixture under vacuum and refilling with hydrogen
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Stirring at room temperature for 2 hours
This high-yield transformation demonstrates the value of 2-(4-Nitrophenoxy)ethanol as a synthetic building block, particularly for compounds requiring the aminophenoxy functionality.
Applications and Research Relevance
2-(4-Nitrophenoxy)ethanol has several applications in research and industrial settings, though specific information about this compound's applications was limited in the provided literature.
Synthetic Applications
The primary application of 2-(4-Nitrophenoxy)ethanol appears to be as a synthetic intermediate in the preparation of other compounds, particularly:
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Synthesis of 2-(4-aminophenoxy)ethanol through reduction of the nitro group
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Potential use in the development of pharmaceutically relevant compounds
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Precursor in the synthesis of more complex molecules with specific functional properties
Comparative Analysis with Related Compounds
2-(4-Nitrophenoxy)ethanol belongs to a family of nitroaromatic compounds, each with distinct properties and applications. Understanding the similarities and differences between these compounds provides context for 2-(4-Nitrophenoxy)ethanol's specific utility.
Table 5: Comparison with Structurally Related Compounds
The structural variations among these compounds result in different chemical reactivities and potential applications:
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2-(4-Nitrophenoxy)ethanol: Serves as a precursor for amino derivatives; features both nitro and hydroxyl functional groups
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2-(4-Aminophenoxy)ethanol: Exhibits greater nucleophilicity due to the amino group; useful in different coupling reactions
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2-(4-Nitrophenyl)ethanol: More stable bond between phenyl and ethanol; used in different synthetic pathways
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2-[(4-Nitrophenyl)amino]ethanol: Different reactivity profile due to the amino linkage
Research Gaps and Future Directions
Based on the available literature, several research gaps and potential future directions can be identified for 2-(4-Nitrophenoxy)ethanol:
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Comprehensive biological activity profile specifically for 2-(4-Nitrophenoxy)ethanol
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Development of new synthetic methods to improve yield and reduce environmental impact
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Investigation of potential applications in material science or polymer chemistry
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Detailed mechanistic studies of reactions involving 2-(4-Nitrophenoxy)ethanol
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Exploration of catalytic transformations using this compound as a substrate or precursor
Further research in these areas would enhance our understanding of this compound and potentially reveal new applications in various fields.
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